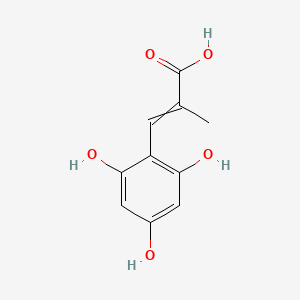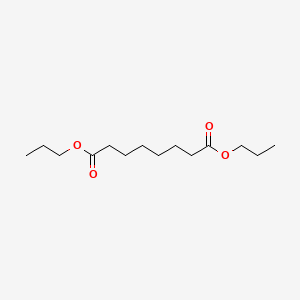
Octanedioic acid, dipropyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Octanedioic acid, dipropyl ester, also known as dipropyl suberate, is an organic compound with the molecular formula C14H26O4. It is an ester derived from octanedioic acid and propanol. Esters are known for their pleasant aromas and are widely used in various industries, including food, cosmetics, and pharmaceuticals .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of octanedioic acid, dipropyl ester typically involves the esterification of octanedioic acid with propanol. This reaction can be catalyzed by acids such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure the removal of water, which drives the reaction to completion .
Industrial Production Methods
In industrial settings, the production of this compound can be optimized using various catalysts and reaction conditions. For example, the use of inorganic ligand-supported catalysts has been reported to achieve high yields and selectivity in the esterification process . The reaction parameters, such as catalyst loading, alcohol-to-acid ratio, temperature, and reaction time, are carefully controlled to maximize the yield and efficiency of the process .
Analyse Chemischer Reaktionen
Types of Reactions
Octanedioic acid, dipropyl ester undergoes several types of chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to octanedioic acid and propanol in the presence of an acid or base.
Reduction: Reduction of the ester can yield primary alcohols.
Transesterification: The ester can react with other alcohols to form different esters.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis involves heating the ester with a large excess of water containing a strong-acid catalyst.
Reduction: Lithium aluminum hydride is commonly used for the reduction of esters to alcohols.
Transesterification: Catalysts such as sulfuric acid or sodium methoxide are used in transesterification reactions.
Major Products
Hydrolysis: Octanedioic acid and propanol.
Reduction: Primary alcohols.
Transesterification: Different esters depending on the alcohol used.
Wissenschaftliche Forschungsanwendungen
Octanedioic acid, dipropyl ester has various applications in scientific research and industry:
Chemistry: Used as an intermediate in organic synthesis and as a solvent in chemical reactions.
Biology: Studied for its potential use in biodegradable polymers and as a plasticizer.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Industry: Used in the production of lubricants, cosmetics, and food additives.
Wirkmechanismus
The mechanism of action of octanedioic acid, dipropyl ester involves its hydrolysis to octanedioic acid and propanol. The ester bond is cleaved by nucleophilic attack, resulting in the formation of the carboxylic acid and alcohol . This reaction can be catalyzed by acids or bases, depending on the conditions used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Octanedioic acid, dimethyl ester: Similar in structure but uses methanol instead of propanol.
Octanedioic acid, dibutyl ester: Uses butanol instead of propanol.
Hexanedioic acid, dipropyl ester: Similar ester but with a shorter carbon chain.
Uniqueness
Octanedioic acid, dipropyl ester is unique due to its specific chain length and the use of propanol, which imparts distinct physical and chemical properties compared to its analogs. Its specific ester linkage and chain length make it suitable for particular applications in biodegradable polymers and as a plasticizer .
Eigenschaften
CAS-Nummer |
51238-93-8 |
|---|---|
Molekularformel |
C14H26O4 |
Molekulargewicht |
258.35 g/mol |
IUPAC-Name |
dipropyl octanedioate |
InChI |
InChI=1S/C14H26O4/c1-3-11-17-13(15)9-7-5-6-8-10-14(16)18-12-4-2/h3-12H2,1-2H3 |
InChI-Schlüssel |
HUVBTIZUJMDKKQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCOC(=O)CCCCCCC(=O)OCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


silane](/img/structure/B13949003.png)
![4-Amino-3,6-bis[(4-aminophenyl)azo]-5-hydroxynaphthalene-2,7-disulphonic acid](/img/structure/B13949015.png)
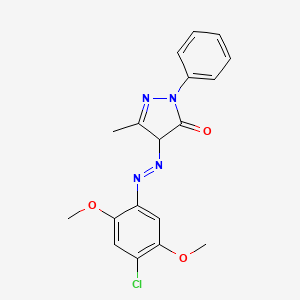

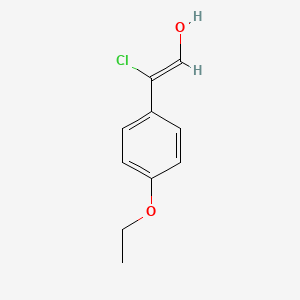


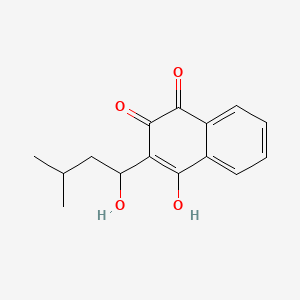

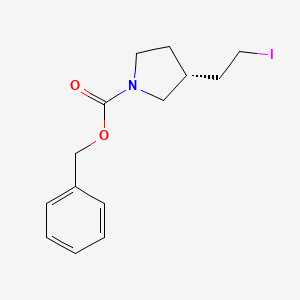
![2-(5-Furan-2-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-pyrazine](/img/structure/B13949059.png)

![2-[[2-(4-Tert-butylphenoxy)acetyl]carbamothioylamino]-3,5-dichlorobenzoic acid](/img/structure/B13949074.png)
